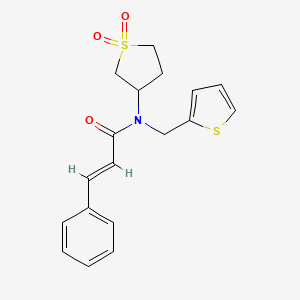
Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Acetic acid, methoxy-, 2-ethoxyphenyl ester (9CI) is a chemical compound with the molecular formula C11H14O4. It is also known by its CAS number: 773151-60-3 .
- This ester belongs to the class of organic compounds known as acetate esters. It is characterized by the presence of an acetic acid moiety (CH3C(=O)O-) linked to a 2-ethoxyphenyl group via an oxygen atom.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through esterification reactions involving acetic acid and the appropriate alcohol (2-ethoxyphenol).
- Industrial production methods may involve large-scale esterification processes, but detailed information remains proprietary.
Analyse Chemischer Reaktionen
- As for the types of reactions it undergoes, we can infer that it participates in esterification reactions (e.g., with alcohols) due to its ester functional group.
- Common reagents for esterification include acid catalysts (such as sulfuric acid or p-toluenesulfonic acid) and heat.
- The major product formed from the reaction between acetic acid and 2-ethoxyphenol would be the desired ester.
Wissenschaftliche Forschungsanwendungen
- Research applications of this compound span various fields:
Chemistry: It can serve as a model compound for studying esterification reactions and understanding the behavior of acetate esters.
Biology: Investigating its biological activity, toxicity, and potential interactions with cellular components.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Assessing its use as a flavoring agent, fragrance, or in other industrial applications.
Wirkmechanismus
- The specific mechanism by which this compound exerts its effects would depend on its biological context.
- If it has pharmacological activity, it might interact with cellular receptors, enzymes, or metabolic pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct information on similar compounds with the same structure. you may want to explore related acetate esters or compounds containing the 2-ethoxyphenyl group for comparison.
Remember that while the compound’s name might seem complex, its study contributes to our understanding of organic chemistry and its practical applications.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(2-ethoxyphenyl) 2-methoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-6-4-5-7-10(9)15-11(12)8-13-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
JJYZEOBSGMKVON-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B12127998.png)
![ethyl 2-({[2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128002.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12128011.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B12128027.png)


